N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. The unique structure of this compound, featuring a benzodioxin moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with benzenesulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields the desired sulfonamide compound . The reaction conditions include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions with alkyl or aryl halides, leading to the formation of N-substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl or aryl halides in the presence of a base like lithium hydride in dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be employed, although specific examples for this compound are limited.
Major Products Formed
The major products formed from these reactions include various N-substituted sulfonamide derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cholinesterases and lipoxygenases by binding to their active sites, thereby blocking their activity . This inhibition can lead to therapeutic effects, such as reducing inflammation or slowing the progression of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide:
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its dual benzodioxin moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C16H15NO6S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C16H15NO6S/c18-24(19,12-2-4-14-16(10-12)23-8-6-21-14)17-11-1-3-13-15(9-11)22-7-5-20-13/h1-4,9-10,17H,5-8H2 |
InChI Key |
SFUZGQUFEUZKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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